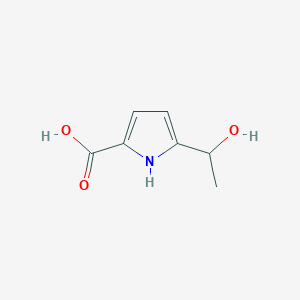

5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylic Acid

Descripción

5-(1-Hydroxyethyl)-1H-pyrrole-2-carboxylic acid is a pyrrole derivative characterized by a hydroxyethyl substituent at the 5-position and a carboxylic acid group at the 2-position of the pyrrole ring. Its ethyl ester form (CAS: 635313-71-2, C₉H₁₃NO₃, MW: 183.20) is a key intermediate in organic synthesis, often utilized in pharmaceutical and agrochemical research . The hydroxyethyl group enhances hydrophilicity and hydrogen-bonding capacity, influencing solubility and biological interactions.

Propiedades

IUPAC Name |

5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-4(9)5-2-3-6(8-5)7(10)11/h2-4,8-9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAOBWYWZZICJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(N1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445963 | |

| Record name | 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635313-72-3 | |

| Record name | 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a Friedel-Crafts alkylation reaction using ethylene oxide in the presence of a Lewis acid catalyst.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylic acid may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are carefully selected to ensure high purity and efficiency.

Types of Reactions:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation Products: 5-(1-carboxyethyl)-1H-pyrrole-2-carboxylic acid.

Reduction Products: 5-(1-hydroxyethyl)-1H-pyrrole-2-methanol.

Substitution Products: Various halogenated derivatives of the pyrrole ring.

Chemistry:

Catalysis: Used as a ligand in coordination chemistry to form metal complexes.

Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.

Biomarker: Used in studies to track metabolic processes.

Medicine:

Drug Development: Investigated for its potential as a pharmacophore in drug design.

Antimicrobial Activity: Studied for its ability to inhibit the growth of certain bacteria and fungi.

Industry:

Polymer Production: Used as a monomer or comonomer in the production of specialty polymers.

Agriculture: Potential use as a plant growth regulator or pesticide.

Mecanismo De Acción

The mechanism by which 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds, while the carboxylic acid group can participate in ionic interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrole Ring

Halogenated Derivatives

- 4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid ():

- Substituents : Chloro (4-position) and methyl (5-position).

- Synthesis : Chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using N-chlorosuccinimide.

- Properties : Increased lipophilicity compared to the hydroxyethyl derivative; chlorine enhances reactivity for cross-coupling reactions.

- Applications : Intermediate for bioactive molecules (e.g., kinase inhibitors).

Aryl-Substituted Derivatives

- 5-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic acid (): Substituents: Fluorophenyl group at the 5-position. Applications: Potential use in drug discovery for CNS targets.

- 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid (): Substituents: Naphthyl group.

Alkyl/Aminoalkyl Derivatives

- 5-Aminomethyl-1H-pyrrole-2-carboxylic acid amides (): Substituents: Aminomethyl group at the 5-position; amide bond at the 2-position. Properties: Improved bioavailability due to the amide group; basic amino group enables salt formation. Applications: Antiviral and antimicrobial agents.

- 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (): Structure: Cyclic lactam (pyrrolidinone) with a methyl group and carboxylic acid. Properties: Reduced aromaticity; lactam ring enhances rigidity and stability.

Physicochemical Properties Comparison

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Solubility (LogP) | Melting Point (°C) |

|---|---|---|---|---|---|

| 5-(1-Hydroxyethyl)-1H-pyrrole-2-carboxylic acid ethyl ester | C₉H₁₃NO₃ | 183.20 | Hydroxyethyl, ethyl ester | ~1.2 (estimated) | Not reported |

| 4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid | C₆H₆ClNO₂ | 175.57 | Chloro, methyl | ~2.5 | 180–185 |

| 5-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic acid (139) | C₁₁H₈FNO₂ | 205.05 | Fluorophenyl | ~2.8 | 210–215 |

| 5-Aminomethyl-1H-pyrrole-2-carboxylic acid amide | C₇H₉N₃O₂ | 179.17 | Aminomethyl, amide | ~0.5 | 160–165 |

Actividad Biológica

5-(1-Hydroxyethyl)-1H-pyrrole-2-carboxylic acid is a compound of increasing interest due to its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

5-(1-Hydroxyethyl)-1H-pyrrole-2-carboxylic acid is characterized by its pyrrole ring structure with a hydroxyethyl group and a carboxylic acid functional group. This unique structure contributes to its biological properties, making it a subject of various pharmacological studies.

The biological activity of 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylic acid involves several mechanisms:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. It acts by inhibiting bacterial growth through interference with nucleic acid synthesis pathways.

- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit specific enzymes involved in bacterial metabolism, thereby reducing bacterial proliferation.

Antimicrobial Efficacy

A study demonstrated that 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylic acid exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 32 µg/mL. The compound's effectiveness was attributed to its ability to disrupt critical biochemical pathways within the bacteria .

Cytotoxicity Studies

In vitro cytotoxicity assays conducted on human cell lines (e.g., HepG2) revealed that the compound had an IC50 greater than 100 µM, indicating low toxicity at therapeutic concentrations. This suggests a favorable safety profile for potential medicinal use .

Case Study 1: Antibacterial Application

A recent study focused on the application of 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylic acid in treating infections caused by multi-drug resistant bacteria. The compound was tested in murine models, showing promising results in reducing bacterial load without significant side effects .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

An investigation into the structure-activity relationship of pyrrole derivatives highlighted that modifications to the hydroxyethyl group significantly influenced antibacterial potency. Variants with larger substituents exhibited enhanced activity against Mycobacterium tuberculosis, suggesting potential for further development as anti-TB agents .

Table 1: Biological Activity Summary of 5-(1-Hydroxyethyl)-1H-Pyrrole-2-Carboxylic Acid

| Biological Activity | Target Organisms | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 16 | >100 |

| Antimicrobial | Escherichia coli | 32 | >100 |

| Cytotoxicity | HepG2 cell line | N/A | >100 |

Aplicaciones Científicas De Investigación

Biological Activities

5-(1-Hydroxyethyl)-1H-pyrrole-2-carboxylic acid has demonstrated a range of biological activities, making it a candidate for further research in pharmacology.

- Antibacterial Properties : Studies have shown that pyrrole derivatives exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds related to pyrrole have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial replication. These compounds have displayed low nanomolar inhibition against targets such as Staphylococcus aureus and Escherichia coli .

- Antitumor Activity : Pyrrole derivatives are also noted for their antitumor properties. They can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

- Anti-inflammatory Effects : Some studies suggest that pyrrole-containing compounds may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Synthetic Methodologies

The synthesis of 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylic acid has been explored through various methodologies:

- Conventional Synthesis : Traditional methods involve the reaction of pyrrole derivatives with carboxylic acids or their esters under controlled conditions. The introduction of the hydroxyethyl group typically requires specific reagents such as alkyl halides or alcohols under acidic or basic conditions .

- Green Chemistry Approaches : Recent advancements emphasize environmentally friendly synthesis techniques, utilizing catalysts that reduce waste and enhance yields. For example, the use of microwave-assisted synthesis has been reported to improve reaction times and product yields significantly .

Industrial Applications

The unique properties of 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylic acid make it suitable for various industrial applications:

- Polymer Chemistry : This compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its ability to form hydrogen bonds can improve the cohesion within polymer networks, making it valuable in developing high-performance materials .

- Agricultural Chemicals : Due to its biological activity, there is potential for this compound to be used in agrochemicals as a natural pesticide or herbicide. Its efficacy against certain pathogens suggests it could play a role in sustainable agriculture practices .

Case Studies

Several case studies illustrate the practical applications of 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylic acid:

- Case Study 1: Antibacterial Efficacy : In an experimental setup, derivatives of this compound were tested against clinical strains of bacteria. Results indicated significant inhibition zones, suggesting its potential as a lead compound for antibiotic development .

- Case Study 2: Polymer Development : Researchers synthesized a copolymer incorporating this pyrrole derivative and evaluated its mechanical properties. The resulting material exhibited enhanced tensile strength and flexibility compared to traditional polymers, indicating its suitability for applications in packaging and construction materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.